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molecular formula C10H9BrO B8688305 3-(2-bromoethyl)Benzofuran

3-(2-bromoethyl)Benzofuran

Cat. No. B8688305
M. Wt: 225.08 g/mol
InChI Key: SBVIQSGWXNGYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

Triphenylphosphane dibromide (5.52 g, 14.41 mmol) was suspended in abs. acetonitrile (15 ml) under argon, the suspension was brought to 19° C. in a water batch and 2-(benzofuran-3-yl)ethanol (2.11 g, 13.1 mmol), dissolved in abs. acetonitrile (7 ml) was added in the course of 15 min. During the addition the temperature of the reaction mixture was kept between 19 and 21° C. The mixture was then left to stand for 12 h without further cooling. The triphenylphosphane which had precipitated out during this period of time was removed from the reaction mixture by filtration. The filtrate obtained was concentrated. For complete removal of the phosphane, the residue obtained was taken up in cyclohexane (20 ml) and the mixture was filtered over a layer of silica gel (15 g) about 3 cm thick. The silica gel was washed with cyclohexane (5×20 ml). The solution obtained in t his way, which contains the desired bromide in a pure form, was concentrated on a rotary evaporator. This was isolated in a yield of 2.47 g (87%) as a yellowish oil.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
2.11 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:22]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24]([CH2:31][CH2:32]O)=[CH:23]1.[Br-]>C1CCCCC1.C(#N)C.O>[Br:1][CH2:32][CH2:31][C:24]1[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[O:22][CH:23]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
2.11 g
Type
reactant
Smiles
O1C=C(C2=C1C=CC=C2)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in abs
ADDITION
Type
ADDITION
Details
During the addition the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was kept between 19 and 21° C
WAIT
Type
WAIT
Details
The mixture was then left
CUSTOM
Type
CUSTOM
Details
The triphenylphosphane which had precipitated out during this period of time
CUSTOM
Type
CUSTOM
Details
was removed from the reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
For complete removal of the phosphane
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over a layer of silica gel (15 g) about 3 cm thick
WASH
Type
WASH
Details
The silica gel was washed with cyclohexane (5×20 ml)
CUSTOM
Type
CUSTOM
Details
The solution obtained in t his way, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This was isolated in a yield of 2.47 g (87%) as a yellowish oil

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrCCC1=COC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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